Octanenitrile
Overview
Description
Octanenitrile, also known as caprylonitrile or 1-cyanoheptane, is an organic compound with the molecular formula C₈H₁₅N. It is a colorless to light yellow liquid with a faint, fatty odor. This compound is part of the nitrile family, characterized by the presence of a carbon-nitrogen triple bond. This compound is used in various industrial applications and scientific research due to its unique chemical properties .
Mechanism of Action
Target of Action
Octanenitrile, also known as caprylnitrile or 1-cyanoheptane , is an organic compound with the molecular formula C8H15N Nitrile-containing pharmaceuticals have been found to target a broad range of clinical conditions . The nitrile group is an important functional group widely found in both pharmaceutical agents and natural products .
Mode of Action
The incorporation of a nitrile group into lead compounds has gradually become a promising strategy in rational drug design as it can bring additional benefits including enhanced binding affinity to the target, improved pharmacokinetic profile of parent drugs, and reduced drug resistance .
Biochemical Pathways
Nitrile-containing pharmaceuticals can affect various biochemical pathways depending on their specific targets . More research is needed to elucidate the specific biochemical pathways influenced by this compound.
Pharmacokinetics
The nitrile group in pharmaceuticals has been found to improve the pharmacokinetic profile of parent drugs
Result of Action
Nitrile-containing pharmaceuticals have been approved for the management of a broad range of clinical conditions , suggesting that they can have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Octanenitrile can be synthesized through several methods. One common method involves the reaction of heptanal with hydroxylamine to form heptaldoxime, which is then dehydrated to produce this compound. Another method involves the catalytic dehydration of octanamide using phosphorus pentoxide or other dehydrating agents .
Industrial Production Methods: In industrial settings, this compound is often produced through the ammoxidation of octane. This process involves the reaction of octane with ammonia and oxygen in the presence of a catalyst, typically a mixed metal oxide, to yield this compound and water .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: Nitriles like this compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium ethoxide or other strong bases in the presence of suitable electrophiles.
Major Products Formed:
Oxidation: Octanoic acid.
Reduction: Octylamine.
Substitution: Various substituted octanes depending on the electrophile used.
Scientific Research Applications
Octanenitrile is utilized in various fields of scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions involving nitriles.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Used in the production of plasticizers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Hexanenitrile (C₆H₁₁N): Shorter carbon chain, similar reactivity but different physical properties.
Heptanenitrile (C₇H₁₃N): One carbon shorter, similar chemical behavior.
Nonanenitrile (C₉H₁₇N): One carbon longer, slightly different physical properties.
Uniqueness of Octanenitrile: this compound’s unique balance of hydrophobicity and reactivity makes it particularly useful in organic synthesis and industrial applications. Its intermediate chain length provides a good balance between solubility and volatility, making it a versatile compound in various chemical processes .
Properties
IUPAC Name |
octanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-3-4-5-6-7-8-9/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIMAPNUZAVQER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047655 | |
Record name | Octanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047655 | |
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Molecular Weight |
125.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Not miscible with water (234 mg/L at 25 deg C); [ChemIDplus] Liquid; [MSDSonline] | |
Record name | Octanenitrile | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Vapor Pressure |
0.39 [mmHg] | |
Record name | Octanenitrile | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8207 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
124-12-9 | |
Record name | Octanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124-12-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Octanenitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124129 | |
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Record name | Octanenitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5513 | |
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Record name | Octanenitrile | |
Source | EPA Chemicals under the TSCA | |
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Record name | Octanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047655 | |
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Record name | Octanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.258 | |
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Record name | OCTANENITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6646V87PY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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